molecular formula C6H5F3N2 B2836081 5-(Difluoromethyl)-3-fluoropyridin-2-amine CAS No. 1805254-47-0

5-(Difluoromethyl)-3-fluoropyridin-2-amine

Cat. No.: B2836081
CAS No.: 1805254-47-0
M. Wt: 162.115
InChI Key: WAPZKJSTNLCVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)-3-fluoropyridin-2-amine is a fluorinated pyridine derivative that has garnered significant interest in the field of medicinal chemistry. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound for various applications, particularly in drug discovery and development.

Scientific Research Applications

5-(Difluoromethyl)-3-fluoropyridin-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential as a drug candidate, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound is used in the development of agrochemicals and materials with unique properties.

Future Directions

The future directions for “5-(Difluoromethyl)-3-fluoropyridin-2-amine” would depend on its potential applications. If it has pharmaceutical potential, future research could focus on optimizing its synthesis, studying its biological activity, and developing it into a drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-3-fluoropyridin-2-amine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method is the difluoromethylation of a pyridine derivative using difluoromethylating agents such as ClCF₂H. This reaction can be catalyzed by transition metals like nickel or copper under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-3-fluoropyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-3-fluoropyridin-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to potent biological effects. The compound can inhibit enzyme activity by forming strong interactions with active site residues, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(difluoromethyl)-3-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2,5H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPZKJSTNLCVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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